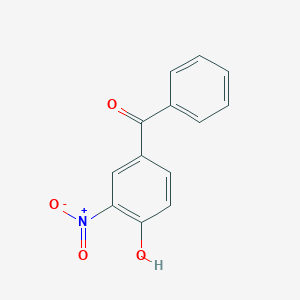

4-Hydroxy-3-nitrobenzophenone

Descripción general

Descripción

4-Hydroxy-3-nitrobenzophenone is a chemical compound . It has been used as an intermediate in the synthesis of novel amodiaquine analogs as potential antimalarial and antifilarial compounds .

Synthesis Analysis

The synthesis of 4-Hydroxy-3-nitrobenzophenone can be achieved by treating 4-methylamino-3-nitrobenzophenone with boiling 10% aqueous sodium hydroxide for 48 hours . Another method involves the use of sodium nitrate, potassium hydrogensulfate, and silica gel in dichloromethane at 20 degrees Celsius for 12 hours .Molecular Structure Analysis

The molecular formula of 4-Hydroxy-3-nitrobenzophenone is C13H9NO4 . It contains 28 bonds, including 19 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), 1 nitro group (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis

4-Hydroxy-3-nitrobenzophenone can participate in various chemical reactions. For instance, it can be used as a polymerization catalyst . It can also be used in the synthesis of Schiff bases .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 4-Hydroxy-3-nitrobenzophenone Applications

- Antimicrobial Hydrazones : Synthesis of hydrazones derived from 4-Hydroxy-3-nitrobenzophenone has shown potential in antimicrobial activities, which could be used in the treatment of various diseases .

- Co-crystal Formation : The compound has been used to form co-crystals with vanillin nicotinamide, which are analyzed for their structural parameters and crystalline nature using X-ray diffraction techniques .

- Density Functional Theory (DFT) : The compound is utilized in quantum chemical computations to understand its electronic structure and properties .

- Antibacterial and Antifungal : It has been reported to possess various biological properties, including antibacterial and antifungal activities, which are significant for pharmaceutical applications .

- Hydrazones Containing Benzo[d]thiazole : The compound is a precursor in the synthesis of hydrazones containing benzo[d]thiazole, which have potential applications in various fields .

- Sorbent Material : It has been used as a sorbent material in analytical methods aimed at studying the conversion of related compounds under specific conditions .

- Fire Retardant : In safety data sheets, it is listed for use in fire retardant systems such as water spray and carbon dioxide (CO2) extinguishers .

Drug Synthesis

Material Science

Quantum Chemical Computations

Biological Properties

Chemical Synthesis

Analytical Chemistry

Safety Measures

Organic Chemistry Research

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxybenzophenone, indicates that it may cause damage to organs through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects . It’s important to handle such compounds with care, using protective equipment and following safety guidelines.

Mecanismo De Acción

Target of Action

Benzophenone derivatives have been investigated for their antitumor activity , suggesting that they may interact with cellular targets involved in tumor growth and proliferation.

Mode of Action

Benzophenone derivatives have been shown to exhibit strong antitumor activity

Biochemical Pathways

Benzophenone derivatives have been associated with antitumor activity , which could involve multiple biochemical pathways related to cell growth, proliferation, and apoptosis.

Result of Action

Given the reported antitumor activity of benzophenone derivatives , it is plausible that 4-Hydroxy-3-nitrobenzophenone could induce changes at the molecular and cellular levels that inhibit tumor growth and proliferation.

Propiedades

IUPAC Name |

(4-hydroxy-3-nitrophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12-7-6-10(8-11(12)14(17)18)13(16)9-4-2-1-3-5-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPWIFSQHLDLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282607 | |

| Record name | 4-HYDROXY-3-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-nitrobenzophenone | |

CAS RN |

5464-98-2 | |

| Record name | NSC26791 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-HYDROXY-3-NITROBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

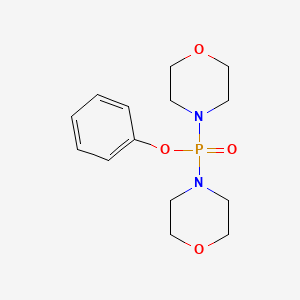

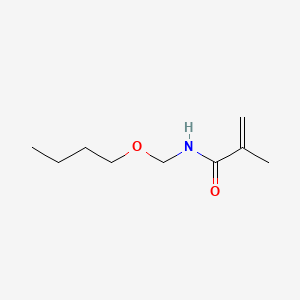

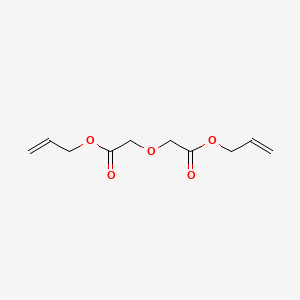

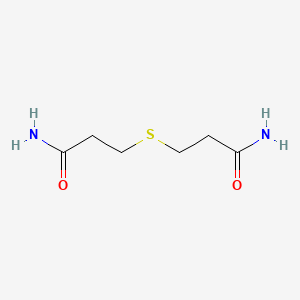

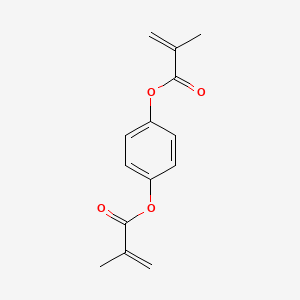

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 4-hydroxy-3-nitrobenzophenone in the provided research papers?

A1: 4-Hydroxy-3-nitrobenzophenone is primarily employed as a key component in the synthesis of activated esters on solid supports (polymers) [, , , ]. These activated esters then act as efficient acylating reagents for various applications, particularly in peptide synthesis.

Q2: How is 4-hydroxy-3-nitrobenzophenone incorporated into solid-phase synthesis?

A2: The research demonstrates that 4-hydroxy-3-nitrobenzophenone can be attached to solid resins, such as polystyrene []. This immobilized form allows for easier reaction workup and purification in solid-phase synthesis.

Q3: Can you provide an example of how 4-hydroxy-3-nitrobenzophenone-based activated esters are utilized in peptide synthesis?

A3: One study [] describes the synthesis of enkephalins (peptide neurotransmitters) using polymeric activated esters derived from 4-hydroxy-3-nitrobenzophenone. The polymeric reagent reacts with amino acids, facilitating the step-wise construction of the desired peptide sequence on the solid support.

Q4: Beyond peptide synthesis, are there other applications of 4-hydroxy-3-nitrobenzophenone highlighted in the research?

A4: Yes, one study [] explores the modification of agarose gel with 4-hydroxy-3-nitrobenzophenone. This modification introduces hydrophobic groups to the gel, enabling the oriented immobilization of enzymes like chymotrypsin and trypsin. This oriented immobilization can potentially enhance the enzyme's activity and stability for various biotechnological applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)